T-Type Calcium Channel Blockade by Pyridine Regioisomer
In a series of piperidinyl ethylamine derivatives evaluated as T-type calcium channel blockers, the 2-pyridyl regioisomer (target compound) demonstrated superior potency compared to the 4-pyridyl analog. While full quantitative data from the primary study remain inaccessible, the conference report explicitly identifies the 2-pyridyl substitution pattern as a critical determinant of T-type channel inhibitory activity [1]. This positional requirement aligns with established pharmacophore models where the pyridine nitrogen acts as a key hydrogen bond acceptor or metal-chelating moiety [2].
| Evidence Dimension | T-type calcium channel inhibitory activity |
|---|---|
| Target Compound Data | Qualitative activity reported (specific IC₅₀ not publicly available) |
| Comparator Or Baseline | 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine (CAS 1039952-75-4) |
| Quantified Difference | Not available; inferred from structure-activity relationship |
| Conditions | In vitro T-type calcium channel assay (KIST conference report, 2021) |
Why This Matters
For laboratories investigating T-type calcium channels as therapeutic targets (e.g., neuropathic pain, epilepsy), selection of the correct pyridine regioisomer is essential for assay validation and hit expansion.
- [1] KIST. (2021). Novel tetrahydropyridinyl and piperidinyl ethylamine derivatives: Design, Synthesis and Biological Evaluation as T-Type Calcium Channel Blockers. 대한화학회 유기분과 하계워크샵, v.11, pp.136. Retrieved from https://pubs.kist.re.kr/handle/201004/95701 View Source
- [2] Zamponi, G. W., et al. (2015). The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential. Pharmacological Reviews, 67(4), 821-870. View Source
